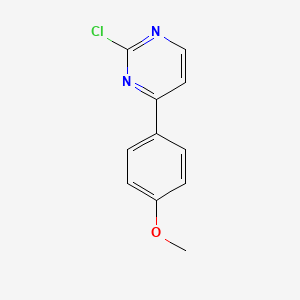

2-Chloro-4-(4-methoxyphenyl)pyrimidine

Descripción

General Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. researchgate.netuni.lu This fundamental structure is a key building block in numerous molecules essential to life and medicine. tandfonline.comwjarr.com

Importance of Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine scaffold is of immense interest to medicinal chemists due to its versatile biological activities and synthetic accessibility. wjarr.commdpi.com Its structure is a core component in a multitude of natural and synthetic compounds that exhibit therapeutic potential. juniperpublishers.com The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com

Derivatives of pyrimidine have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive drugs. mdpi.com The structural diversity achievable through substitution at the 2, 4, 5, and 6 positions of the pyrimidine ring allows for the fine-tuning of biological activity and the targeting of various enzymes and receptors within the cell. tandfonline.commdpi.com This adaptability has led to a continuous evolution in the number and diversity of FDA-approved drugs incorporating this scaffold.

Role of Pyrimidine in Biological Systems and Drug Discovery

In biological systems, pyrimidines are fundamental components of life itself. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives that form the structural basis of nucleic acids, DNA and RNA. tandfonline.com As such, they are indispensable for DNA replication, RNA synthesis, and protein synthesis. uni.lu Beyond their role in genetics, pyrimidine nucleotides like UTP and CTP are crucial for energy metabolism and the synthesis of essential biomolecules such as glycoproteins and phospholipids. uni.lu

The essential role of pyrimidines in cellular proliferation and metabolism makes them a prime target in drug discovery. juniperpublishers.com By designing molecules that antagonize or interfere with pyrimidine metabolism, scientists can selectively target rapidly proliferating cells, such as cancer cells. researchgate.net For example, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine antimetabolite. chemicalbook.com Furthermore, the pyrimidine core is found in various vitamins, including thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), highlighting its diverse biological significance. chemicalbook.com The inherent biological importance of the pyrimidine scaffold ensures that its derivatives can readily interact with cellular components, making them a fertile ground for the development of novel therapeutic agents. asianpubs.org

Specific Context of 2-Chloro-4-(4-methoxyphenyl)pyrimidine within Pyrimidine Research

Within the vast family of pyrimidine derivatives, this compound stands out as a key synthetic intermediate. Its structure, featuring a reactive chlorine atom at the 2-position and a methoxyphenyl group at the 4-position, makes it a valuable building block for constructing more complex, biologically active molecules.

Research Significance and Potential Academic Impact

The primary research significance of this compound lies in its utility as a precursor in chemical synthesis. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position, leading to a diverse library of new pyrimidine derivatives.

This compound and its analogs are frequently used in the synthesis of potential kinase inhibitors. nih.govacs.orgnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By creating derivatives of this compound, researchers can design molecules that specifically target the ATP-binding site of certain kinases, thereby inhibiting their activity. For instance, the 2-anilinopyrimidine scaffold, which can be synthesized from 2-chloropyrimidine (B141910) precursors, is a key feature in many potent CDK9 inhibitors. nih.govacs.org

Furthermore, the methoxyphenyl group can influence the compound's solubility, lipophilicity, and interactions with biological targets. The versatility of this compound as a scaffold has been demonstrated in the synthesis of compounds with potential applications as anticancer and anti-inflammatory agents. tandfonline.comnih.gov Its role as a key intermediate ensures its continued importance in academic and industrial research focused on the discovery of new therapeutic agents.

Compound Information Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 75634-04-7 | chemicalbook.com |

| Molecular Formula | C11H9ClN2O | uni.lu |

| Molecular Weight | 220.65 g/mol | chemicalbook.com |

| Appearance | White solid (may vary) | google.com |

Table 2: Related Pyrimidine Compounds in Research

| Compound Name | Research Context | Source |

|---|---|---|

| 5-Fluorouracil | Anticancer antimetabolite | chemicalbook.com |

| Trimethoprim | Antibacterial drug, DHFR inhibitor | wjarr.com |

| Pyrimethamine | Antimalarial drug, DHFR inhibitor | wjarr.com |

| Dasatinib | Multi-kinase inhibitor, anticancer drug | mdpi.com |

| Ruxolitinib | JAK1/2 inhibitor for myelofibrosis | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZERORVMIAWOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456939 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75634-04-7 | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Chloro-4-(4-methoxyphenyl)pyrimidine

The construction of the this compound framework can be achieved through several established synthetic routes, primarily involving the strategic introduction of the 4-methoxyphenyl (B3050149) group onto a pre-existing pyrimidine (B1678525) core.

Nucleophilic Substitution Reactions

A primary and highly effective method for the synthesis of this compound is through nucleophilic aromatic substitution (SNAr) reactions. The Suzuki-Miyaura cross-coupling reaction stands out as a key example. This palladium-catalyzed reaction involves the coupling of an arylboronic acid with a halo-pyrimidine.

Specifically, 2,4-dichloropyrimidine (B19661) is a common starting material. The chlorine atom at the C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the chlorine at the C2 position. nih.govresearchgate.net This regioselectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. nih.govresearchgate.net Consequently, the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid selectively yields this compound. mdpi.com

Microwave-Assisted Synthesis Approaches

To enhance reaction efficiency, reduce reaction times, and often improve yields, microwave-assisted synthesis has been successfully applied to the Suzuki-Miyaura coupling for producing this compound. mdpi.com Microwave irradiation can significantly accelerate the rate of the palladium-catalyzed coupling reaction. For instance, a microwave-assisted procedure using Pd(PPh3)4 as the catalyst can produce the target compound in good to excellent yields with reaction times as short as 15 minutes. mdpi.com The use of microwave heating has become a preferred method for the rapid and efficient synthesis of libraries of substituted pyrimidines. mdpi.comnih.gov

Multi-Step Synthetic Strategies

The synthesis of this compound is inherently a multi-step process, often commencing from more fundamental building blocks to construct the substituted pyrimidine ring. A prominent strategy involves the use of di-substituted pyrimidines like 2,4-dichloropyrimidine as a key intermediate.

Synthesis of a dihalopyrimidine (e.g., 2,4-dichloropyrimidine).

Regioselective palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with an appropriate arylboronic acid (e.g., 4-methoxyphenylboronic acid) to introduce the desired substituent at the C4 position.

While direct examples for the synthesis of this compound using a salifying-cyanamide-condensation approach are not prominently documented in the reviewed literature, this methodology is a known route for the formation of aminopyrimidine cores. This type of reaction, often related to the Biginelli reaction, typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen-containing component like urea, thiourea, or guanidine. mdpi.comnih.govwikipedia.org In principle, a similar strategy could be envisioned where a precursor containing the 4-methoxyphenyl moiety is condensed with reagents that would lead to a pyrimidine ring, which could then be subsequently chlorinated. However, the more direct approach of building upon a pre-formed chloropyrimidine ring via cross-coupling reactions is generally more common and efficient. mdpi.com

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound, particularly in the context of the Suzuki-Miyaura coupling. Key parameters that have been systematically studied include the choice of catalyst, solvent, base, and reaction temperature.

For the Suzuki coupling of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid, a thorough screening of conditions has been performed. mdpi.com The catalyst system, solvent, and base all play a significant role in the reaction's success.

Table 1: Optimization of Suzuki Coupling for the Synthesis of this compound

| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane (B91453)/H2O | 100 | 24 h | 71 | mdpi.com |

| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 150 (MW) | 15 min | 77 | mdpi.com |

| Pd2(dba)3 | K2CO3 | 1,4-Dioxane/H2O | 100 | 24 h | Low | mdpi.com |

This data highlights that Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is an effective catalyst, and microwave heating can dramatically reduce the reaction time while maintaining a high yield. mdpi.com The choice of solvent is also critical, with 1,4-dioxane being a suitable medium for this transformation. mdpi.com

Advanced Synthetic Modifications and Derivatization

The this compound molecule serves as a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution of the chlorine atom at the C2 position. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of pyrimidine derivatives.

Common derivatization reactions include:

Amination: The chlorine atom can be displaced by various primary and secondary amines to yield 2-amino-4-(4-methoxyphenyl)pyrimidine derivatives. This can be achieved through traditional heating or under palladium catalysis (Buchwald-Hartwig amination). wikipedia.orgbeilstein-journals.orgresearchgate.net

Alkoxylation and Thiolation: Reaction with alcohols or thiols (or their corresponding sodium salts) can introduce alkoxy or thioether moieties at the C2 position.

Further Cross-Coupling Reactions: The remaining chlorine atom at the C2 position can undergo a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Stille coupling) to introduce another aryl, heteroaryl, or alkynyl group, leading to di-substituted pyrimidines. wikipedia.orgorganic-chemistry.orgresearchgate.net

These derivatization strategies are crucial for exploring the structure-activity relationships of pyrimidine-based compounds in various applications.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in carbon-carbon bond formation, and the Suzuki-Miyaura coupling is a prominent method for the synthesis of biaryl compounds.

The synthesis of this compound can be efficiently achieved via the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid. mdpi.comnih.gov One of the most direct methods to prepare such substituted pyrimidines is through the coupling of halogenated pyrimidines with boronic acids. mdpi.com Specifically, 2,4-dichloropyrimidine is reacted with 4-methoxyphenylboronic acid under microwave irradiation. This method provides a very efficient and straightforward synthetic procedure, leading to the desired C4-substituted pyrimidine in good yields. mdpi.com

The reaction is typically catalyzed by a palladium complex, and the process begins with the activation of a pre-catalyst to form the active Pd(0) species. mdpi.com The use of palladium catalysts allows for the formation of (het)aryl derivatives from chloro derivatives in good to excellent yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | This compound | 77% | mdpi.com |

This table illustrates the specific conditions for the synthesis of the title compound via Suzuki-Miyaura coupling.

In dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. The reaction demonstrates a high degree of selectivity, with the coupling preferentially occurring at the C-4 position. mdpi.com This selectivity is a well-established trend for Suzuki-Miyaura couplings on various dihalopyrimidines. The higher reactivity of the C-4 position compared to the C-2 position is generally observed. In the case of 2,4-dichloro-8-bromo-7-methoxyquinoline, the reaction also occurs preferentially at the C-2 position over the C-4 position. rsc.org

This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. While bond dissociation energy (BDE) can sometimes predict reactivity (with weaker C-Br bonds being more reactive than C-Cl bonds), other factors like the choice of ligand and solvent can influence and even reverse the expected selectivity. rsc.orgillinois.edu For instance, in some systems, a chloride at the C-2 position can react in preference to a bromide at another position depending on the specific catalyst used. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on Related Pyrimidine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. wuxiapptec.comyoutube.com The reaction proceeds through a Meisenheimer complex intermediate, and its rate and regioselectivity are highly dependent on the substituents present on the pyrimidine ring and the nature of the nucleophile. nih.govnih.gov

The regioselectivity of SNAr reactions on 2,4-disubstituted pyrimidines is a subject of extensive study. For 2,4-dichloropyrimidine, nucleophilic substitution is typically selective for the C-4 position. wuxiapptec.com However, this selectivity can be altered or even reversed by other substituents on the ring. wuxiapptec.com

Effect of C-6 Substituents : An electron-donating group (e.g., OMe, NHMe) at the C-6 position of 2,4-dichloropyrimidine directs the SNAr reaction to the C-2 position instead of the usual C-4. wuxiapptec.com

Effect of C-5 Substituents : An electron-withdrawing substituent at the C-5 position of 2,4-dichloropyrimidine generally enhances the inherent selectivity for substitution at the C-4 position. acs.org

Influence of Leaving Groups : In systems with two different leaving groups, such as 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines occur selectively at C-4. wuxiapptec.com

Azide-Tetrazole Tautomerism : In fused 2,4-diazidopyrimidines, the azide-tetrazole equilibrium can control the site of substitution. nih.gov The electron-withdrawing nature of the tetrazole moiety can stabilize the Meisenheimer intermediate and direct the nucleophilic attack to the C-2 position, as the tetrazole itself cannot be substituted. nih.gov

| Pyrimidine Scaffold | Substituent | Nucleophile Type | Major Substitution Position | Reference |

| 2,4-Dichloropyrimidine | H at C-5/C-6 | General Nucleophiles | C-4 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Electron-Donating Group at C-6 | General Nucleophiles | C-2 | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Electron-Withdrawing Group at C-5 | Secondary Amines | C-4 | acs.org |

| 2,4-Dichloropyrimidine | Electron-Withdrawing Group at C-5 | Tertiary Amines | C-2 | acs.org |

| 2-MeSO₂-4-chloropyrimidine | MeSO₂ at C-2 | Amines | C-4 | wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | MeSO₂ at C-2 | Alkoxides, Formamide (B127407) Anions | C-2 | wuxiapptec.com |

This table summarizes the regioselective outcomes of SNAr reactions on various pyrimidine scaffolds.

The nature of the nucleophile and the reaction conditions play a pivotal role in determining the outcome of SNAr reactions on pyrimidine scaffolds. nih.govwuxiapptec.com

Nucleophile Type : Different classes of nucleophiles can exhibit distinct regioselectivities. A notable example is the reaction with 2-MeSO₂-4-chloropyrimidine, where amines attack the C-4 position, but alkoxides and formamide anions selectively attack the C-2 position. wuxiapptec.com This C-2 selectivity is attributed to the formation of a hydrogen bond between the acidic proton of the methylsulfonyl group and the anionic nucleophile, which directs the attack to the adjacent C-2 position and lowers the transition state energy. wuxiapptec.com Similarly, for 2,4-dichloropyrimidines with an electron-withdrawing group at C-5, tertiary amine nucleophiles show excellent C-2 selectivity, in contrast to the C-4 selectivity observed with secondary amines. acs.org

Reaction Conditions : The solvent can influence the reaction by affecting the solubility of reactants or by altering tautomeric equilibria. nih.govnih.gov In the SNAr of 2,4-diazidopyrido[3,2-d]pyrimidine with p-methoxybenzylamine, the same C-4 substitution product was obtained in various solvents, but the conditions are a key factor to consider. nih.gov The use of microwave irradiation and specific solvents like PEG 400 can lead to rapid and efficient SNAr reactions, often in minutes. nih.gov The choice of base is also crucial; for instance, substitution of 2,4-diazidopyrido[3,2-d]pyrimidine with alcohols required a base like K₂CO₃, whereas reactions with certain amines proceeded without an additional base. nih.gov

Oxidation and Reduction Reactions

Redox reactions are employed to modify substituents on the pyrimidine ring or to dehalogenate it.

Reduction : Catalytic reduction is a common method for the dehalogenation of chloropyrimidines. oregonstate.edu For example, 2,4-dichloropyrimidine can be reduced using a palladium catalyst. oregonstate.edu The process involves catalytic hydrogenation where the chloro substituents are replaced by hydrogen atoms. To manage the hydrogen chloride released during the reaction, a base such as magnesium oxide is often used. oregonstate.edu Metallic zinc in an alkaline aqueous dispersion has also been used to reduce 2-amino-4-chloropyrimidine. oregonstate.edu

Oxidation : Oxidation reactions are frequently used to convert sulfur-containing substituents into more electron-withdrawing groups, thereby activating the pyrimidine ring for further reactions. A relevant example is the oxidation of a methylthio- group to a methylsulfonyl- group. asianpubs.org For instance, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) can be oxidized to 4,6-dimethoxy-2-methylsulfonylpyrimidine in high yield using hydrogen peroxide as the oxidant in the presence of a sodium tungstate (B81510) dihydrate catalyst. asianpubs.org This transformation significantly increases the electrophilicity of the C-2 position.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the connectivity and chemical environment of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's structure in both solution and gaseous states.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, it provides data on the molecular skeleton and the electronic environment of each atom.

A thorough search of scientific literature and spectral databases did not yield specific, publicly available experimental ¹H NMR or ¹³C NMR data for 2-Chloro-4-(4-methoxyphenyl)pyrimidine. The characterization of the molecule would typically involve assigning specific resonance signals to each unique proton and carbon atom in the structure.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei, confirming the molecule's connectivity. unl.edu HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). unl.edu However, specific experimental HSQC or HMBC data for this compound are not available in the surveyed literature.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound. While specific experimental HRMS data for this compound was not found in published research, its monoisotopic mass is calculated to be 220.04034 Da. uni.lu Public databases also provide predicted collision cross-section (CCS) values for various adducts, which are theoretical values used in ion mobility-mass spectrometry. uni.lu

Predicted Mass Spectrometry Data for C₁₁H₉ClN₂O

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 221.04762 |

| [M+Na]⁺ | 243.02956 |

| [M-H]⁻ | 219.03306 |

| [M+NH₄]⁺ | 238.07416 |

| [M+K]⁺ | 259.00350 |

| [M]⁺ | 220.03979 |

This table is based on predicted data and not experimental results. uni.lu

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing. A search of crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been publicly reported.

X-ray Crystallography for Solid-State Structure Determination

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are crucial in governing the supramolecular assembly of molecules in the crystalline state.

Hydrogen Bonding: this compound lacks strong hydrogen bond donors (like O-H or N-H). However, weak intermolecular hydrogen bonds of the C-H···N or C-H···O type could be present, linking molecules into larger structures. In other pyrimidine (B1678525) derivatives that do contain amine groups, extensive N—H⋯N and N—H⋯O hydrogen bonding networks are commonly observed, often forming dimers and sheet-like structures. researchgate.netnih.gov

π-π Stacking: Aromatic rings, such as the pyrimidine and phenyl groups in the target molecule, can engage in π-π stacking interactions. These interactions, where the electron clouds of the rings overlap, are a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.netresearchgate.net The strength and geometry of these interactions depend on the electronic nature of the rings and their relative orientation. The presence and specific parameters of π-π stacking in this compound would require crystallographic analysis.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides a fingerprint of a molecule by probing its characteristic vibrational modes. For pyrimidine derivatives, key spectral regions include:

C-H stretching vibrations of the aromatic rings.

C=N and C=C stretching vibrations within the pyrimidine ring.

Ring breathing modes .

C-Cl stretching vibrations .

C-O-C stretching from the methoxy (B1213986) group.

Comparative analysis with spectra of related compounds like 2-amino-4,6-dimethyl pyrimidine can aid in the assignment of these vibrational modes. However, no experimentally recorded or computationally predicted IR or Raman spectra for this compound are currently available.

Computational Chemistry for Structural and Spectroscopic Correlation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for corroborating and predicting the structural and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to pyrimidine derivatives to gain insights that are complementary to experimental data.

A primary application of DFT is the optimization of the molecular geometry to find its lowest energy conformation. This process would yield crucial data for this compound, including:

Bond lengths

Bond angles

Dihedral angles

This optimized structure represents the molecule in a gaseous phase and serves as the foundation for further computational analyses. For related curcumin (B1669340) analogs and other pyrimidine compounds, DFT calculations have successfully predicted molecular geometries. mdpi.com

DFT calculations are also a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results for validation.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules with high accuracy.

IR and Raman: The vibrational frequencies and intensities of a molecule can be calculated from the optimized geometry. These theoretical spectra are invaluable for assigning the bands observed in experimental IR and Raman spectra.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λmax) observed in UV-Vis spectroscopy.

For numerous pyrimidine-containing compounds, a strong correlation between DFT-predicted and experimentally measured spectroscopic data has been established. mdpi.com A similar computational study on this compound would be necessary to generate this predictive data.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high stability and lower chemical reactivity.

The distribution of HOMO and LUMO across the molecule helps to identify the most probable sites for electrophilic and nucleophilic attacks. For instance, the region of the molecule where the HOMO is localized is likely to be the site of electrophilic attack, while the LUMO's location indicates the site for nucleophilic attack.

Interactive Data Table: Illustrative Frontier Molecular Orbital Parameters

No specific experimental or calculated data for this compound was found in the public domain. The following table is an illustrative example of how such data would be presented.

| Parameter | Symbol | Typical Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5 to -7 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1 to -3 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 2 to 4 | Chemical reactivity and stability |

| Ionization Potential | I | ~ -EHOMO | Energy to remove an electron |

| Electron Affinity | A | ~ -ELUMO | Energy released when an electron is added |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in understanding the electrostatic potential on the surface of a molecule and predicting how it will interact with other molecules. The MEP map displays different potential values with different colors, providing a guide to the molecule's electrophilic and nucleophilic sites.

Typically, regions with a negative electrostatic potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to the presence of electronegative atoms like oxygen or nitrogen. Regions with a positive electrostatic potential, colored in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or zero potential regions.

By analyzing the MEP map, one can predict the sites for hydrogen bonding and other non-covalent interactions, which are crucial in areas like drug design and materials science. The intensity of the color indicates the strength of the potential; for example, a deep red color signifies a region of very high electron density.

Interactive Data Table: Illustrative MEP Data

Specific MEP data for this compound is not available in the reviewed literature. This table illustrates how MEP values are typically reported.

| Region of Molecule | Color on MEP Map | Potential Range (a.u.) | Implied Reactivity |

| Electronegative Atoms (e.g., O, N) | Red/Yellow | Negative | Electrophilic Attack Site |

| Hydrogen Atoms attached to Electronegative Atoms | Blue | Positive | Nucleophilic Attack Site |

| Aromatic Rings | Green/Yellow | Neutral to slightly Negative | π-stacking interactions |

Biological Activity and Pharmacological Research

Medicinal Chemistry Applications and Therapeutic Potential

The inherent reactivity of the 2-chloro substituent on the pyrimidine (B1678525) ring allows for facile diversification, making 2-Chloro-4-(4-methoxyphenyl)pyrimidine a valuable starting material in medicinal chemistry. This adaptability has spurred investigations into its role as a foundational structure for a range of therapeutic agents.

Investigation as Building Blocks for Drug Candidates

The pyrimidine nucleus is a well-established privileged scaffold in drug discovery, and this compound serves as a key intermediate in the synthesis of more complex and biologically active molecules. thieme.de Its utility as a precursor is highlighted in the development of various substituted pyrimidines with potential therapeutic benefits. The chlorine atom at the 2-position is particularly amenable to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the creation of diverse chemical libraries for screening. thieme.de

For instance, derivatives of the closely related 2,4-diaminopyrimidine (B92962) scaffold, which can be synthesized from 2-chloropyrimidine (B141910) precursors, have been investigated as potent anticancer agents. nih.gov The 4-methoxyphenyl (B3050149) group present in the title compound is also a feature in other pyrimidine derivatives that have been explored as dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor receptor 2 (VEGFR-2).

Potential in Targeted Protein Degradation

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. nih.gov This is often achieved through the use of bifunctional molecules called Proteolysis Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

While direct studies on this compound in TPD are not extensively documented, the pyrimidine core is a component of some molecules developed for this purpose. The adaptability of the 2-chloro position allows for the attachment of linkers connected to E3 ligase-binding moieties, a key step in the synthesis of PROTACs. The development of such targeted degraders represents a promising frontier for compounds derived from this scaffold.

Mechanisms of Action and Molecular Interactions

The therapeutic potential of compounds derived from this compound is intrinsically linked to their ability to interact with specific biological macromolecules. Understanding these molecular interactions is crucial for the rational design of more potent and selective drugs.

Enzyme Inhibition Studies

The pyrimidine scaffold is a common feature in many kinase inhibitors. Research into structurally related compounds provides insights into the potential enzyme inhibitory activities of derivatives of this compound. For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, which incorporated a 4-methoxyphenyl group, were identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). acs.org In this study, the 4-methoxyphenyl group was a key feature for maintaining inhibitory activity. acs.org

Another study focused on 2-thiopyrimidine/chalcone hybrids, where the 4-methoxyphenyl)pyrimidine-2-thiol moiety was part of the synthesized compounds. These hybrids were evaluated as inhibitors of STAT3 and STAT5a, important targets in cancer therapy. nih.gov

Table 1: Enzyme Inhibition by a Structurally Related Pyrimidine Derivative

| Compound | Target Enzyme | IC50 (µM) |

| 20a | CDK2 | 0.004 |

| CDK9 | 0.009 |

Data sourced from a study on N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, where the 4-methoxyphenyl group was a key component. acs.org

Receptor Binding Modulation

The ability of pyrimidine derivatives to modulate receptor activity is another area of active investigation. For instance, a collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles were evaluated for their binding affinity to adenosine (B11128) receptors (ARs). While not containing the exact this compound structure, these studies demonstrate the potential of the pyrimidine scaffold to interact with G protein-coupled receptors. The design of these molecules was based on achieving selectivity for different adenosine receptor subtypes. The data from these studies can inform the design of novel receptor modulators based on the this compound framework.

Table 2: Adenosine Receptor Binding Affinity of a Representative Pyrimidine Derivative

| Compound | Receptor Subtype | Ki (nM) |

| Representative Pyrimidine | A1 | 10 |

| A2A | >1000 | |

| A2B | >1000 | |

| A3 | >1000 |

This table presents representative data for a class of pyrimidine derivatives to illustrate the potential for receptor binding modulation.

Interaction with Biological Targets

The biological activity of pyrimidine derivatives stems from their interaction with a variety of biological targets. For example, pyrimidine-based compounds have been designed to target key proteins involved in cancer progression, such as kinases and signal transducers. The 2,4-diaminopyrimidine moiety, which can be accessed from 2-chloropyrimidines, is a core scaffold in the design of anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK). nih.gov

Furthermore, the depletion of pyrimidines has been shown to enhance targeted and immune therapies in acute myeloid leukemia, highlighting the critical role of the pyrimidine biosynthesis pathway as a therapeutic target. nih.gov This suggests that compounds that interfere with pyrimidine metabolism or mimic pyrimidine structures could have significant therapeutic effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives based on the pyrimidine scaffold, research indicates that the nature and position of substituents significantly dictate their biological effects. nih.gov

The biological activity of pyrimidine derivatives is highly sensitive to the substitutions on the core ring. The 2-chloro group in the title compound is a key synthetic handle. Its replacement with various amines, thioalkyl groups, or through cross-coupling reactions with arylboronic acids leads to new chemical entities with diverse pharmacological profiles. researchgate.net

For instance, in a series of 4-phenoxy-pyridine/pyrimidine derivatives designed as dual VEGFR-2/c-Met inhibitors, substitutions at this position were critical for activity. One promising derivative, compound 23k , demonstrated excellent inhibitory activity against A549, MCF-7, HepG2, and Ovcar-3 cancer cell lines. rsc.org Similarly, studies on other heterocyclic systems underscore the importance of the methoxyphenyl group. In a series of pyrazole (B372694) derivatives, the compound 3f [3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole] was identified as the most active, with a potent cytotoxic effect on triple-negative breast cancer cells (MDA-MB-468). nih.gov

The following table summarizes the antiproliferative activity of selected derivatives, illustrating the impact of structural modifications.

| Compound ID | Core Structure | Key Substituents | Cell Line | Activity (IC₅₀ in µM) |

| 23k | Pyrimidine | 4-phenoxy | A549 | 2.16 ± 0.19 |

| 23k | Pyrimidine | 4-phenoxy | MCF-7 | 9.13 ± 0.65 |

| 3f | Pyrazole | 3-(4-methoxyphenyl) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) |

| Compound 4 | Pyrido[2,3-d]pyrimidine (B1209978) | - | MCF-7 | 0.57 |

| Compound 4 | Pyrido[2,3-d]pyrimidine | - | HepG2 | 1.13 |

This table presents data on derivatives containing similar structural features to illustrate the impact of substituent variations on bioactivity. Data sourced from multiple studies. rsc.orgnih.govrsc.org

The rational design of new agents often leverages known reactive sites on a scaffold. The chlorine atom at the C-2 position of this compound is an excellent electrophilic site for nucleophilic substitution, making it a valuable starting point for creating libraries of new compounds. thieme.de This approach has been used to synthesize pyrimidine derivatives with applications ranging from anticancer to herbicidal agents. nih.govresearchgate.net

For example, a series of 4-phenoxy-pyridine/pyrimidine derivatives were designed and synthesized as potent dual inhibitors of VEGFR-2 and c-Met, two important targets in cancer therapy. rsc.org The synthesis involved modifying the pyrimidine core to optimize interactions with the kinase binding sites. Molecular docking and dynamics simulations further guided the design, revealing the binding modes of the most promising compounds. rsc.org This highlights a common strategy where a core structure like this compound is systematically modified to achieve enhanced potency and selectivity for specific biological targets.

In Vitro and In Vivo Biological Evaluation

The anticancer potential of derivatives related to the this compound scaffold has been assessed through various cell-based assays, revealing effects on cell survival and key cellular machinery.

Cell-based assays are fundamental for evaluating the cytotoxic and mechanistic properties of new chemical entities.

A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Several studies on pyrimidine derivatives and related heterocycles have demonstrated potent antiproliferative and pro-apoptotic activity.

A series of novel pyrido[2,3-d]pyrimidine derivatives were shown to have remarkable cytotoxicity against MCF-7 and HepG2 cancer cells. rsc.org The most active compound significantly triggered apoptosis in MCF-7 cells, increasing the total apoptotic cell population by over 58-fold compared to the control group. rsc.org This compound was also found to arrest the cell cycle in the G1 phase. rsc.org

Similarly, a pyrazole derivative bearing a 4-methoxyphenyl group induced apoptosis in triple-negative breast cancer cells, an effect accompanied by the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov In another study, a 4-phenoxy-pyrimidine derivative not only induced apoptosis in A549 lung cancer cells but also blocked the cell cycle in the G0/G1 phase in a dose-dependent manner. rsc.org

The table below details the antiproliferative effects of various derivatives on different human cancer cell lines.

| Derivative Class | Compound | Cell Line | Antiproliferative Activity (IC₅₀ or GI₅₀ in µM) |

| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 |

| Pyrido[2,3-d]pyrimidine | Compound 11 | MCF-7 (Breast) | 1.31 |

| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 |

| 4-Phenoxy-pyrimidine | Compound 23k | A549 (Lung) | 2.16 |

| Quinazoline-chalcone | Compound 14g | K-562 (Leukemia) | 0.622 |

This table compiles data on the inhibition of cell proliferation by various pyrimidine-related derivatives. Data sourced from multiple studies. rsc.orgrsc.orgnih.gov

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is a validated target for cancer chemotherapy. mdpi.com Disruption of tubulin dynamics leads to mitotic arrest and subsequent apoptosis. A number of compounds structurally related to this compound have been identified as inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site. nih.govacs.org

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. The most active compound, 9p , effectively inhibited tubulin polymerization in a concentration-dependent manner, disrupted the microtubule network in HeLa cells, and induced G2/M phase cell cycle arrest and apoptosis. nih.gov Other research has focused on heterocyclic-fused pyrimidines, which were also confirmed to inhibit tubulin polymerization by binding to the colchicine site. nih.gov

| Compound ID | Core Structure | Target | Activity (IC₅₀ in µM) |

| Compound 5f | 4-(N-cyclo)aminoquinazoline | Tubulin Assembly | 0.77 |

| CA-4 | Stilbene | Tubulin Assembly | 0.96 |

| Compound 7a | Chalcone-triazole hybrid | Tubulin Polymerization | 1.6 |

| Compound 45b | Pyrazole-quinoline hybrid | Tubulin Polymerization | 1.9 |

This table presents data on the inhibition of tubulin polymerization by various heterocyclic compounds, some of which share structural motifs with the subject compound. Data sourced from multiple studies. mdpi.comacs.orgnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

While direct and extensive studies on the antimicrobial properties of this compound are not widely documented, the broader family of pyrimidine derivatives is well-known for its significant antimicrobial, antifungal, and antiviral activities. nih.govimpactjournals.usthepharmajournal.com The pyrimidine core is a key component in drugs designed to combat a wide range of pathogens. impactjournals.usnih.gov

Antibacterial and Antifungal Effects: Research into substituted pyrimidines has consistently shown their potential as antimicrobial agents. For instance, various 2,4,6-trisubstituted pyrimidines have been synthesized and shown to possess antibacterial activity. mdpi.com Similarly, studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. tsijournals.com

A study on novel pyrimidine derivatives revealed that compounds with a chloro group and a methoxyphenyl moiety exhibited notable antimicrobial effects. nih.gov Specifically, the compound 4-Amino-2-chloro-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile , which is structurally very similar to the title compound, was synthesized and evaluated for its antimicrobial properties. nih.gov The presence of both the 2-chloro and the 4-aryl substitutions on the pyrimidine ring is a common feature in molecules designed for antimicrobial screening. nih.govnih.gov Some 6-chloro-5-nitropyrimidines have shown antifungal activity equal to or greater than amphotericin B in vitro, although their development was hampered by toxicity and instability. nih.gov

The fungicidal potential of pyrimidine derivatives is particularly notable in agricultural applications, where they are used to control phytopathogenic fungi. nih.govresearchgate.net Studies indicate that the substitution pattern on the pyrimidine ring is crucial; for example, 2-substituted pyrimidinamine was found to be effective against Botrytis, while 4-substituted pyrimidinamine was more potent against Cercospora. nih.gov

Antiviral Research: The pyrimidine scaffold is also integral to antiviral drug discovery. For example, certain diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have demonstrated potent anti-HIV-1 activity. nih.gov While specific antiviral data for this compound is not available, its structural class is a subject of interest in the development of new antiviral agents. mdpi.com

| Compound Class | Tested Organisms | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant antimicrobial activity observed for some derivatives. | tsijournals.com |

| Pyrimido[4,5-d]pyrimidines | Gram-positive and Gram-negative bacteria, Fungi | Some derivatives showed strong antimicrobial effects against all tested microorganisms. | nih.gov |

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | Strong antibacterial activity reported, with some compounds more potent than methicillin (B1676495) and vancomycin. | thepharmajournal.com |

| 4-thiophenyl-pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. flavus | Most compounds exhibited strong to moderate antibacterial and antifungal effects. | nih.gov |

Anticancer Effects and Tumor Cell Growth Inhibition

The pyrimidine framework is a cornerstone in the development of anticancer therapeutics, with many derivatives exhibiting potent cytotoxic activity against various cancer cell lines. thepharmajournal.comresearchgate.net The 2-chloropyrimidine moiety, in particular, is a versatile intermediate used in the synthesis of compounds with antiproliferative properties. nih.govnih.gov

Research on 2-chloro-4-phenylpyrimidine, a compound structurally analogous to the title molecule, suggests that it may act by inhibiting DNA and RNA synthesis, leading to cancer cell death. biosynth.com However, the influence of substituents on the phenyl ring is critical. For example, one study on pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline found that the introduction of methoxy (B1213986) groups on the aryl ring was unfavorable for antiproliferative activity in that specific molecular context. nih.gov Conversely, other studies on different heterocyclic systems have shown that methoxy-substituted aryl groups can contribute positively to cytotoxic activity. nih.gov This highlights the complexity of structure-activity relationships (SAR).

Derivatives of 2-sulfonylpyrimidine have been identified as mild alkylating agents that show anticancer activity, particularly in p53-compromised cells. pnas.org Interestingly, the related 2-chloro-pyrimidines did not show the same p53-stabilizing effect in that study, indicating different mechanisms of action. pnas.org A series of 2-amino-4-chloro-pyrimidine derivatives were tested against human colon (HCT116) and breast (MCF7) cancer cell lines, with one derivative showing an EC₅₀ of approximately 89 µM on both lines. nih.gov

| Compound Class/Derivative | Cancer Cell Line(s) | Key Finding (Activity) | Reference |

|---|---|---|---|

| Quinazoline-chalcone derivative (14g) | K-562 (Leukemia), HCT-116 (Colon), MCF7 (Breast) | High antiproliferative activity (GI₅₀: 0.622–1.81 μM). | nih.govrsc.org |

| 2-amino-4-chloro-pyrimidine derivative (6) | HCT116 (Colon), MCF7 (Breast) | EC₅₀ values of 89.24 µM and 89.37 µM, respectively. | nih.gov |

| Pyrimidodiazepine derivative (16c) | Various (NCI-60 panel) | Showed high cytotoxic activity, 10-fold higher than doxorubicin (B1662922) against ten cell lines. | nih.govrsc.org |

| 4-thiophenyl-pyrazole/pyrimidine derivatives (10b, 2a) | HepG-2 (Liver), MCF-7 (Breast) | Exhibited superior anticancer activities and dual EGFR/VEGFR-2 inhibition. | nih.gov |

| Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | Hematological cancer cell lines | Some derivatives showed efficacy against several hematological cancer types. | mdpi.com |

Anti-inflammatory Properties

Pyrimidine derivatives are well-established as anti-inflammatory agents, with some, like proquazone (B1679723) and epirizole, having been used clinically. nih.govrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes (COX-1 and COX-2), which reduces the production of prostaglandins. nih.gov

The presence of a methoxyphenyl group is significant in this context. A comprehensive review on the anti-inflammatory activities of pyrimidines highlighted that the introduction of a 4-methoxyphenyl group can enhance activity. nih.gov This suggests that this compound could possess anti-inflammatory properties. Further supporting this, a study on morpholinopyrimidine derivatives identified a compound containing a 4-methoxyphenyl group, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) , as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated macrophage cells. rsc.org This compound also significantly reduced the expression of iNOS and COX-2, key enzymes in the inflammatory response. rsc.org

The collective findings suggest that pyrimidine derivatives substituted with a methoxyphenyl group are promising candidates for the development of new anti-inflammatory drugs. nih.govrsc.org

Comparative Analysis with Structurally Similar Compounds

Both pyrimidine and quinazoline (B50416) (a fused pyrimidine and benzene (B151609) ring system) are privileged scaffolds in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. mdpi.comthepharmajournal.com

Pyrimidine Derivatives: As a core component of DNA and RNA, the pyrimidine structure is fundamental to cellular processes. nih.gov Synthetic derivatives exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comthepharmajournal.com Their versatility stems from the ability to easily modify the single heterocyclic ring at multiple positions, leading to a broad chemical diversity. mdpi.com

Quinazoline Derivatives: Quinazolines share many biological activities with pyrimidines, including anticancer and antimicrobial effects. nih.gov The fused ring structure of quinazoline provides a more rigid and extended scaffold, which can lead to high-affinity interactions with biological targets, particularly protein kinases. This has made them exceptionally successful in the development of targeted anticancer drugs like gefitinib (B1684475) and erlotinib, which are EGFR kinase inhibitors. mdpi.com Studies directly comparing pyrimidine and quinazoline derivatives often find that the increased structural complexity of quinazolines can lead to enhanced potency in certain applications, such as enzyme inhibition. nih.govrsc.org

In essence, while both classes are pharmacologically rich, single-ring pyrimidines offer broad synthetic flexibility, whereas the fused quinazoline system often serves as a basis for high-potency, targeted inhibitors.

Fusing a second ring to the pyrimidine core, to create structures like purines, pteridines, or pyrimidopyrimidines, has a profound impact on biological activity. This fusion alters the molecule's size, shape, rigidity, and electronic properties.

The addition of a fused ring system can enhance binding affinity to biological targets by providing a larger surface area for interaction and by locking the molecule into a more defined conformation, which can reduce the entropic penalty of binding. Fused systems like pyrimido[4,5-d]pyrimidines have been investigated as potent anticancer and antiviral agents. nih.govmdpi.com For example, a study on pyrimidine and pyrimido[4,5-d]pyrimidine derivatives found that some of the fused compounds exhibited strong cytotoxic and antimicrobial effects. nih.gov

In contrast, a non-fused compound like this compound has greater conformational flexibility. While this can sometimes be a disadvantage, it also allows the molecule to adapt to different binding pockets. The biological activity of single-ring systems is highly dependent on the nature and position of its substituents, which dictate its interactions, whereas the activity of fused systems is often heavily influenced by the rigid core structure itself.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(4-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for high yield and purity?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Step 1: Preparation of the pyrimidine core via cyclocondensation of thiourea derivatives with β-diketones.

- Step 2: Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions (yield: 70–85%) .

- Step 3: Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (70°C, 12 h; yield: 60–75%) .

Optimization Strategies:

- Use HPLC or column chromatography (silica gel, hexane/EtOAc gradient) for purification .

- Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:7 EtOAc/hexane).

Table 1: Yield Comparison Under Different Catalysts

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 70°C | 75 |

| Pd(dba)₂ | DMF/H₂O | 80°C | 62 |

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

- ¹H NMR: Expect a singlet for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). The pyrimidine C5-H appears as a doublet (δ 8.3 ppm, J = 5.2 Hz) .

- ¹³C NMR: Pyrimidine carbons resonate at δ 155–165 ppm; the methoxy carbon appears at δ 55–57 ppm .

- IR: C-Cl stretch at 650–750 cm⁻¹; C=N/C=C stretches at 1600–1650 cm⁻¹ .

- MS (ESI): Molecular ion peak [M+H]⁺ at m/z 247.1 (calculated: 247.06) .

Advanced: How can researchers resolve contradictory bioactivity data for this compound across different biological assays?

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

- Validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Control for solubility (use DMSO stock solutions ≤0.1% v/v) and confirm compound stability via LC-MS .

- Compare results with structurally analogous compounds (e.g., 2-chloro-4-(3-methylphenyl)pyrimidine) to identify substituent-specific effects .

Case Study: Contradictory IC₅₀ values in kinase inhibition assays were resolved by standardizing ATP concentrations (1 mM vs. 10 µM) .

Advanced: How does the substitution pattern on the pyrimidine ring influence interactions with biological targets like kinases or receptors?

Answer:

- Chlorine at C2: Enhances electrophilicity, facilitating covalent binding to cysteine residues in kinases (e.g., EGFR) .

- 4-Methoxyphenyl at C4: Modulates lipophilicity (logP ≈ 2.8) and π-π stacking with hydrophobic enzyme pockets .

- SAR Studies: Replacing methoxy with fluorine reduces metabolic clearance but decreases solubility .

Table 2: Substituent Effects on Kinase Inhibition (IC₅₀, nM)

| Substituent (C4) | EGFR | HER2 |

|---|---|---|

| 4-Methoxyphenyl | 12 ± 1.5 | 45 ± 3.2 |

| 4-Fluorophenyl | 8 ± 0.9 | 28 ± 2.1 |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis/purification to avoid inhalation of volatile reagents (e.g., POCl₃) .

- Waste Disposal: Collect chlorinated byproducts separately and neutralize with 10% NaOH before disposal .

Advanced: How do computational models (e.g., molecular docking, QSAR) predict the binding affinity of this compound with kinase targets?

Answer:

- Molecular Docking (AutoDock Vina): The 4-methoxyphenyl group occupies the hydrophobic back pocket of EGFR (binding energy: −9.2 kcal/mol) .

- QSAR: Hammett σ values for substituents correlate with inhibitory potency (R² = 0.87 for EGFR) .

Figure 1: Docking pose of the compound in EGFR (PDB: 1M17) showing H-bonds with Met793 and hydrophobic contacts with Leu718 .

Basic: What crystallization conditions are optimal for X-ray diffraction studies of this compound?

Answer:

- Solvent: Slow evaporation from ethanol/water (9:1) at 4°C yields crystals suitable for XRD .

- Data Collection: Use SHELXL for refinement; typical R-factor < 0.05 for high-resolution (<1.0 Å) data .

Advanced: How can hydrogen bonding networks in the crystal structure inform solubility and stability predictions?

Answer:

- Graph Set Analysis (Etter’s rules): C=O···H-N and C-Cl···π interactions stabilize the lattice, reducing solubility in polar solvents .

- Thermogravimetric Analysis (TGA): Decomposition onset at 220°C correlates with weak van der Waals forces in the crystal .

Advanced: What in vitro models are most effective for evaluating its potential as a kinase inhibitor?

Answer:

- Enzymatic Assays: Use recombinant kinases (e.g., EGFR, HER2) with ADP-Glo™ detection (limit of detection: 0.1 nM ATP) .

- Cell-Based Assays: Test in A431 (EGFR-overexpressing) and SK-BR-3 (HER2+) cell lines with Alamar Blue viability staining .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its pharmacological profile?

Answer:

- Modify C4 Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance kinase selectivity .

- Prodrug Strategies: Mask the chlorine with a labile ester to improve oral bioavailability .

Table 3: Pharmacokinetic Parameters of Derivatives

| Derivative | t₁/₂ (h) | Cmax (µg/mL) |

|---|---|---|

| Parent Compound | 2.1 | 1.8 |

| CF₃ Analog | 3.5 | 2.4 |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.